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Compound of Interest

Compound Name: 8-Propoxyisoquinoline

Cat. No.: B15070850

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 8-Propoxyisoquinoline, a derivative of
the isoquinoline heterocyclic scaffold. While direct experimental data on 8-
Propoxyisoquinoline is limited in publicly available literature, this document extrapolates its
core chemical and physical properties, proposes a robust synthetic route, and explores
potential biological activities based on the well-characterized behavior of its parent compound,
8-hydroxyisoquinoline, and related alkoxy-quinoline analogs.

Chemical Structure and Properties

8-Propoxyisoquinoline is characterized by an isoquinoline core with a propoxy group (—O—
CH2CH2CHs) attached at the C8 position. The presence of the propoxy group, an ether linkage,
is expected to significantly influence the molecule’s lipophilicity and steric profile compared to
its precursor, 8-hydroxyisoquinoline.

Table 1: Predicted Physicochemical Properties of 8-Propoxyisoquinoline
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Property Predicted Value Notes
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Likely a colorless to pale Based on similar 8-
Appearance ] ] ) o
yellow oil or low-melting solid alkoxyquinolines.
Expected to be higher than 8-
Boiling Point > 300 °C (estimated) hydroxyisoquinoline due to
increased molecular weight.
Soluble in organic solvents
. (e.g., ethanol, DMSO, The propoxy group increases
Solubility

dichloromethane); sparingly

soluble in water.

lipophilicity.

pKa (of the quinoline nitrogen)

~5.0-55

Similar to other isoquinoline

derivatives.

Table 2: Predicted Spectroscopic Data for 8-Propoxyisoquinoline

Technique

Predicted Chemical Shifts | Peaks

1H NMR (in CDCls)

5 ~0.9-1.1 (t, 3H, -CHs), 1.7-1.9 (m, 2H, -CH-
CHs), 4.0-4.2 (t, 2H, -O-CHz2-), 7.0-8.5 (m, 6H,

aromatic protons)

13C NMR (in CDCls)

0 ~ 10.5 (-CHs), 22.5 (-CH2-CHs), 70.0 (-O-
CHz2-), 108-160 (aromatic carbons)

Mass Spectrometry (EI)

M+ peak at m/z = 187

Synthesis of 8-Propoxyisoquinoline

A standard and efficient method for the synthesis of 8-Propoxyisoquinoline is the Williamson

ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-

hydroxyisoquinoline to form a more nucleophilic alkoxide, which then undergoes nucleophilic

substitution with a propyl halide.
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Experimental Protocol: Williamson Ether Synthesis

Materials:

8-Hydroxyisoquinoline

e 1-Bromopropane (or 1l-iodopropane)

e Sodium hydride (NaH) or Potassium carbonate (K2CO3)

e Anhydrous N,N-Dimethylformamide (DMF) or Acetone

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF at 0 °C, add sodium
hydride (1.2 eq) portion-wise.

 Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of
hydrogen gas ceases.

e Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

e Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

 Filter and concentrate the organic layer under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to afford 8-
Propoxyisoquinoline.
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Figure 1: Synthetic workflow for 8-Propoxyisoquinoline via Williamson ether synthesis.

Potential Biological Activity and Signaling Pathways

The biological activities of 8-hydroxyquinoline derivatives are well-documented and often stem
from their ability to chelate metal ions.[1][2][3] This chelation can disrupt metal-dependent
enzymatic processes and induce or inhibit various signaling pathways. While the ether linkage
in 8-Propoxyisoquinoline prevents it from acting as a chelating agent in the same manner as
its parent hydroxyl compound, it may still interact with biological targets through other
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mechanisms. The increased lipophilicity may also enhance its ability to cross cellular
membranes.

Derivatives of quinoline have shown a wide range of pharmacological effects, including
antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] It is plausible that 8-
Propoxyisoquinoline could exhibit similar properties. For instance, many quinoline-based
compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to
anticancer effects.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, 8-Propoxyisoquinoline could potentially
modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt
pathway. Inhibition of this pathway is a common mechanism for anticancer drugs.
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Figure 2: Hypothetical inhibition of the PI3K-Akt signaling pathway by 8-Propoxyisoquinoline.
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Conclusion and Future Directions

8-Propoxyisoquinoline represents an interesting, yet understudied, derivative of the
pharmacologically significant isoquinoline scaffold. The synthetic route via Williamson ether
synthesis is straightforward and likely to be high-yielding. Based on the activities of related
compounds, 8-Propoxyisoquinoline warrants further investigation for its potential anticancer,
antimicrobial, and other biological activities. Future research should focus on the synthesis and
in vitro screening of this compound to validate these hypotheses and elucidate its mechanism
of action. Experimental determination of its physicochemical properties and spectroscopic
characterization are also essential next steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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